

Heptaethylene Glycol (HO-PEG7-OH): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Heptaethylene glycol*

Cat. No.: *B1673116*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of **heptaethylene glycol** (HO-PEG7-OH), a discrete polyethylene glycol (PEG) derivative widely utilized in biomedical research and drug development. Its precise length and defined chemical properties make it an invaluable building block in the construction of complex bioconjugates and drug delivery systems. This document outlines its nomenclature, physicochemical properties, and a representative experimental protocol for its synthesis, alongside a workflow for its application in nanotechnology-based drug delivery.

Nomenclature and Synonyms

Heptaethylene glycol is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its synonyms and identifiers is provided in Table 1 for clear identification and cross-referencing.

Table 1: Synonyms and Nomenclature for **Heptaethylene Glycol**

Category	Identifier	Reference(s)
Common Name	Heptaethylene glycol	
Abbreviation	HO-PEG7-OH	
IUPAC Name	2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol	
3,6,9,12,15,18-Hexaoxaicosane-1,20-diol		
CAS Number	5617-32-3	
Molecular Formula	C ₁₄ H ₃₀ O ₈	
Other Synonyms	PEG7	
Polyethylene glycol 350		
heptaMethelene glycol		

Physicochemical Properties

The well-defined molecular weight and distinct physical properties of **heptaethylene glycol** are crucial for its application in constructing precisely engineered molecules. Table 2 summarizes its key quantitative data.

Table 2: Physicochemical Properties of **Heptaethylene Glycol**

Property	Value	Reference(s)
Molecular Weight	326.38 g/mol	
Appearance	Colorless to light yellow oil/liquid	
Boiling Point	244 °C at 0.6 mmHg	
Density	1.13 g/cm ³	
Refractive Index	1.4653 (at 20°C)	
Solubility	Soluble in water and many organic solvents.	
Sparingly soluble in Chloroform, Ethyl Acetate.		
pKa	14.06 ± 0.10 (Predicted)	

Experimental Protocols

Synthesis of Heptaethylene Glycol via Williamson Ether Synthesis

This protocol describes a representative method for the synthesis of **heptaethylene glycol**.

Principle: The Williamson ether synthesis is a common and versatile method for preparing ethers. In this specific application, an alkoxide is formed from a shorter PEG chain, which then acts as a nucleophile to displace a leaving group on another PEG chain, thereby elongating the chain.

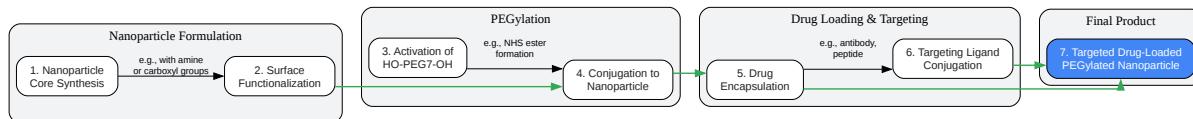
Materials:

- Tetraethylene glycol
- Triethylene glycol monobenzenesulfonate
- Sodium metal

- Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Procedure:

- In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve one molar equivalent of sodium metal in at least five molar equivalents of tetraethylene glycol with stirring. This reaction forms the sodium alkoxide of tetraethylene glycol.
- To this solution, add one molar equivalent of triethylene glycol monobenzenesulfonate.
- Heat the reaction mixture to a temperature between 100°C and 150°C.
- Maintain this temperature with continuous stirring until the reaction is substantially complete, which is indicated by the precipitation of sodium benzenesulfonate.
- After cooling the reaction mixture to room temperature, remove the precipitated sodium benzenesulfonate salt by filtration.
- The crude **heptaethylene glycol** in the filtrate is then purified by fractional distillation under reduced pressure (in *vacuo*). **Heptaethylene glycol** will be collected as the higher boiling point fraction.


Purification and Characterization:

- Purification: Further purification can be achieved by column chromatography on silica gel if necessary. For removal of water, azeotropic distillation with toluene or drying over molecular sieves can be employed.
- Characterization: The identity and purity of the synthesized **heptaethylene glycol** can be confirmed using standard analytical techniques:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectra can confirm the chemical structure and assess purity.
 - Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to verify the molecular weight.

- Gas Chromatography (GC): GC can be used to determine the purity of the final product.

Application in Drug Delivery: A Workflow for PEGylated Nanoparticles

Heptaethylene glycol is a critical component in the "PEGylation" of nanoparticles for drug delivery. PEGylation enhances the biocompatibility, stability, and circulation time of nanoparticles in the body. The following workflow illustrates the key steps in preparing a targeted drug delivery system using HO-PEG7-OH as a linker.

[Click to download full resolution via product page](#)

Caption: Workflow for PEGylated Nanoparticle Drug Delivery.

Explanation of the Workflow:

- Nanoparticle Core Synthesis:** The process begins with the synthesis of the core nanoparticle, which can be composed of various materials such as polymers (e.g., PLGA), lipids, or inorganic materials.
- Surface Functionalization:** The surface of the nanoparticle is then functionalized with chemical groups (e.g., amines, carboxyls) that can react with the PEG linker.
- Activation of HO-PEG7-OH:** One of the terminal hydroxyl groups of **heptaethylene glycol** is chemically activated to facilitate its conjugation to the nanoparticle surface. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.

- Conjugation to Nanoparticle: The activated **heptaethylene glycol** is then reacted with the functionalized nanoparticle surface, forming a stable covalent bond. This step creates the PEGylated nanoparticle.
- Drug Encapsulation: The therapeutic drug is loaded into the nanoparticle, either during the synthesis of the core or after PEGylation.
- Targeting Ligand Conjugation: To direct the nanoparticle to specific cells or tissues (e.g., cancer cells), a targeting ligand such as an antibody or a peptide is conjugated to the other end of the **heptaethylene glycol** linker.
- Targeted Drug-Loaded PEGylated Nanoparticle: The final product is a sophisticated drug delivery system that is biocompatible, has a prolonged circulation time, and can specifically target diseased cells, thereby enhancing therapeutic efficacy and reducing side effects.

Signaling Pathways

It is important to note that **heptaethylene glycol** (HO-PEG7-OH) itself is not known to be a signaling molecule that directly participates in or modulates intracellular signaling pathways. Its primary role in a biological context is that of a biocompatible, hydrophilic, and flexible linker. By conjugating bioactive molecules (e.g., drugs, targeting ligands) to nanoparticles or other carriers, **heptaethylene glycol** indirectly influences biological outcomes by ensuring these molecules reach their intended targets. The signaling events that follow are initiated by the conjugated bioactive molecule, not the PEG linker itself. Therefore, a diagram depicting a specific signaling pathway for **heptaethylene glycol** would not be appropriate. The logical workflow presented above more accurately represents its function in complex biological systems.

- To cite this document: BenchChem. [Heptaethylene Glycol (HO-PEG7-OH): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1673116#heptaethylene-glycol-synonyms-and-nomenclature-ho-peg7-oh>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com